(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 886934-41-4
VCID: VC7746465
InChI: InChI=1S/C22H25N3O3S2/c1-4-30(27,28)19-8-6-5-7-17(19)21(26)24-9-11-25(12-10-24)22-23-18-14-15(2)13-16(3)20(18)29-22/h5-8,13-14H,4,9-12H2,1-3H3
SMILES: CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC(=CC(=C4S3)C)C
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone

CAS No.: 886934-41-4

Cat. No.: VC7746465

Molecular Formula: C22H25N3O3S2

Molecular Weight: 443.58

* For research use only. Not for human or veterinary use.

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone - 886934-41-4

Specification

CAS No. 886934-41-4
Molecular Formula C22H25N3O3S2
Molecular Weight 443.58
IUPAC Name [4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone
Standard InChI InChI=1S/C22H25N3O3S2/c1-4-30(27,28)19-8-6-5-7-17(19)21(26)24-9-11-25(12-10-24)22-23-18-14-15(2)13-16(3)20(18)29-22/h5-8,13-14H,4,9-12H2,1-3H3
Standard InChI Key XHTAWMNKNXFNDG-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC(=CC(=C4S3)C)C

Introduction

The compound (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is a heterocyclic organic molecule. It consists of a benzo[d]thiazole core, a piperazine ring, and an ethylsulfonyl-substituted phenyl group connected via a methanone bridge. Such compounds are often synthesized for their potential applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibition activities.

Structural Overview

The compound's structure can be broken down as follows:

  • Benzo[d]thiazole Core: A bicyclic system containing sulfur and nitrogen atoms.

  • Piperazine Ring: A six-membered ring with two nitrogen atoms.

  • Ethylsulfonyl Phenyl Group: A phenyl ring with an ethane sulfonic acid derivative.

  • Methanone Bridge: A carbonyl group linking the piperazine and phenyl moieties.

Such structural features suggest potential biological activity due to the presence of electron-donating and electron-withdrawing groups that influence molecular interactions.

Synthesis Pathways

While specific synthesis routes for this compound are not detailed in the search results, general methods for similar compounds involve:

  • Formation of Benzo[d]thiazole Derivatives:

    • Starting from o-amino thiophenols and aldehydes under oxidative conditions.

  • Functionalization of Piperazine:

    • Substitution reactions using halogenated intermediates to introduce functional groups.

  • Coupling with Sulfonated Phenyl Groups:

    • Utilizing sulfonyl chlorides or sulfonic acids in the presence of base catalysts.

  • Methanone Linkage Formation:

    • Employing Friedel-Crafts acylation or other carbonylation methods.

These steps typically require controlled conditions (e.g., temperature, pH) to ensure high yield and purity.

Potential Applications

Based on structural analogs:

  • Antimicrobial Activity: The benzo[d]thiazole moiety is known for its antibacterial and antifungal properties.

  • Anticancer Potential: Piperazine derivatives often exhibit cytotoxic effects against tumor cells by targeting DNA or enzymes.

  • Enzyme Inhibition: The sulfonamide-like group may inhibit enzymes such as carbonic anhydrase or kinases.

Mechanism of Action

The compound's activity likely arises from:

  • Hydrogen bonding with active sites in proteins or enzymes.

  • π–π stacking interactions with aromatic residues in biomolecules.

  • Electrostatic interactions due to the sulfonate group.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are employed:

  • NMR Spectroscopy (1H & 13C):

    • Identifies chemical shifts corresponding to aromatic protons, methyl groups, and piperazine hydrogens.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects functional groups like C=O (~1700 cm⁻¹) and S=O (~1150 cm⁻¹).

  • X-Ray Crystallography:

    • Provides detailed molecular geometry.

Research Findings

Although specific studies on this compound are unavailable, related compounds have demonstrated significant pharmacological activities:

  • Antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

  • Cytotoxic effects on cancer cell lines such as MCF7 .

  • Enzyme inhibition relevant to metabolic disorders .

Further research is necessary to validate these activities for this specific molecule.

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